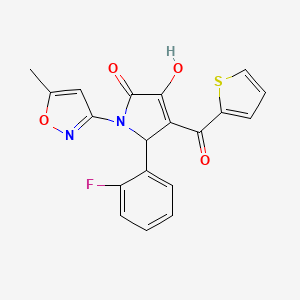

5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that likely exhibits a range of interesting chemical properties and biological activities due to its diverse functional groups and heterocyclic components. While the specific compound is not directly studied in the provided papers, related compounds with fluorophenyl groups, isoxazole rings, and thiophene moieties are discussed, which can provide insights into the behavior of similar structures.

Synthesis Analysis

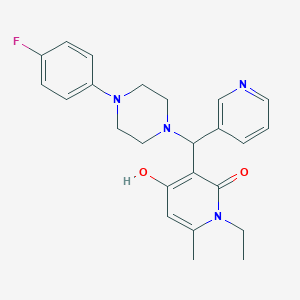

The synthesis of related heterocyclic compounds often involves multi-step reactions, as seen in the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which was prepared using the Gewald synthesis technique followed by treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde . Similarly, the synthesis of isoxazolyl thioureas and their subsequent reactions to form various heterocyclic compounds, including pyrazolones and oxadiazoles, indicates the versatility of such compounds in chemical synthesis .

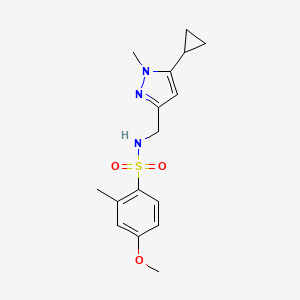

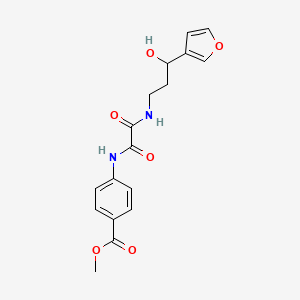

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic methods. For instance, the optimized molecular structure and vibrational frequencies of a fluorophenyl pyrazolone were studied both experimentally and theoretically, with geometrical parameters in agreement with XRD data . Such analyses are crucial for understanding the three-dimensional conformation and electronic distribution within the molecule, which are key factors in determining its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from their functional groups and electronic properties. For example, the negative charge distribution over the carbonyl group in a fluorophenyl pyrazolone suggests it as a reactive site for nucleophilic attack . The condensation reactions leading to thiazoloquinoxalines also highlight the influence of substituents like fluorine on the reactivity of the benzene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their electronic structure, as indicated by HOMO-LUMO analysis, which helps in understanding the charge transfer within the molecule . The first hyperpolarizability of these compounds suggests potential applications in nonlinear optics . Additionally, the presence of fluorine atoms and other substituents can significantly affect the compound's polarity, solubility, and overall chemical behavior.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the field of heterocyclic compound synthesis often focuses on the creation of novel compounds with potential applications in drug discovery and materials science. For instance, the synthesis of fused polycyclic nitrogen-containing heterocycles through condensation reactions illustrates the methodology that could be applicable to the synthesis of the specified compound, demonstrating the versatility and potential of fluorophenyl and thiophene moieties in heterocyclic chemistry (Mamedov et al., 2009).

Antimicrobial Activity

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. For example, novel Schiff bases using related compounds have shown significant antimicrobial activity, highlighting the potential of the specified compound in contributing to the development of new antimicrobial agents (Puthran et al., 2019).

properties

IUPAC Name |

2-(2-fluorophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2O4S/c1-10-9-14(21-26-10)22-16(11-5-2-3-6-12(11)20)15(18(24)19(22)25)17(23)13-7-4-8-27-13/h2-9,16,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYCQWZKMLVTIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2510859.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2510869.png)

![methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate](/img/structure/B2510873.png)

![5-[(4-Bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2510875.png)